![molecular formula C12H17F2N5O2S B10918418 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10918418.png)
1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group and a pyrazole ring
Preparation Methods
One common synthetic route starts with the preparation of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, which is then subjected to various reactions such as oxidation, esterification, addition, methylation, and hydrolysis . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to remove oxygen atoms or add hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound is known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration . By binding to the active site of the enzyme, it disrupts the normal metabolic processes, leading to the inhibition of fungal and bacterial growth .
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure and is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors.
Pyroxasulfone: Another compound with a similar structure, used as an agrochemical for its herbicidal properties.
The uniqueness of 1-(DIFLUOROMETHYL)-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17F2N5O2S |
|---|---|
Molecular Weight |
333.36 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H17F2N5O2S/c1-8-10(5-17(3)15-8)6-18(4)22(20,21)11-7-19(12(13)14)16-9(11)2/h5,7,12H,6H2,1-4H3 |
InChI Key |
BILPTKNJHZSWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CN(N=C2C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-methyl-6-phenyl-N-(1H-pyrazol-5-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918344.png)
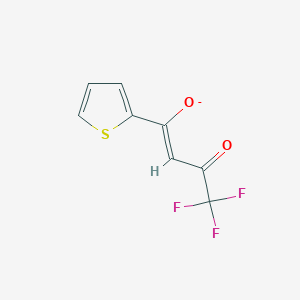
![5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10918364.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-5-yl)carbonyl]methionine](/img/structure/B10918365.png)
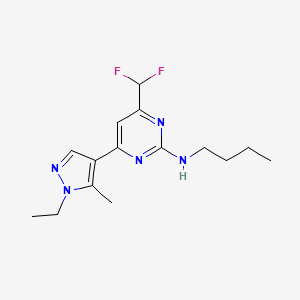
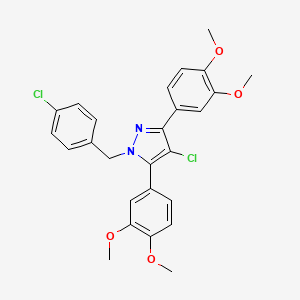
![Methyl 1-ethyl-7-(furan-2-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10918376.png)
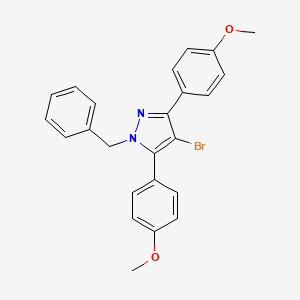
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10918403.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918405.png)
![1,6-dimethyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918407.png)
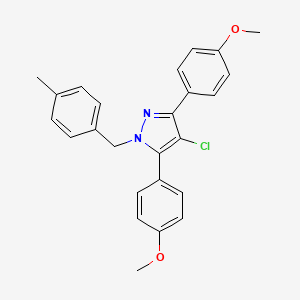
![N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918412.png)
![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918416.png)
